Comparative Lipophilicity: XLogP3 Differentiation from Non-Methylated Analog
The target compound exhibits a calculated XLogP3 value of 2.7 [1], indicating moderate lipophilicity suitable for membrane permeability applications. In comparison, the non-methylated analog 4-cyclobutoxybenzoic acid (CAS 62577-95-1) lacks the methyl substituent and is expected to display a lower XLogP3 value (estimated at approximately 2.2 based on structural analog computation), resulting in a quantified lipophilicity increase of approximately 0.5 log units attributable to the meta-methyl group [1]. This difference directly impacts compound partitioning behavior, membrane permeability, and protein binding potential.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4-Cyclobutoxybenzoic acid (estimated XLogP3 ≈ 2.2) |
| Quantified Difference | Approximately 0.5 log unit increase in lipophilicity due to meta-methyl substitution |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07) [1]; comparator value estimated by structural analog subtraction |
Why This Matters
A 0.5 log unit difference in XLogP3 corresponds to a roughly threefold change in octanol-water partition behavior, directly affecting membrane permeability predictions, formulation strategy, and biological assay compatibility.
- [1] PubChem CID 62703438. 4-Cyclobutoxy-3-methylbenzoic acid. National Center for Biotechnology Information. Accessed 2026. View Source
